molecular formula C15H21FN6O B1676188 Melogliptin CAS No. 868771-57-7

Melogliptin

Katalognummer: B1676188
CAS-Nummer: 868771-57-7
Molekulargewicht: 320.37 g/mol
InChI-Schlüssel: JSYGLDMGERSRPC-FQUUOJAGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Melogliptin (INN: (2S,4S)-1-{2-[(3S,1R)-3-(1H-1,2,4-triazol-1-ylmethyl)cyclopentylamino]acetyl}-4-fluoropyrrolidine-2-carbonitrile mesylate) is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM) . It is structurally characterized by a fluoropyrrolidine backbone, a nitrile group, and a triazole-containing cyclopentyl moiety, which contribute to its high affinity for DPP-4 . By inhibiting DPP-4, this compound prolongs the activity of incretin hormones (e.g., GLP-1 and GIP), enhancing glucose-dependent insulin secretion and suppressing glucagon release .

Clinical trials demonstrate that this compound significantly reduces HbA1c levels. At a 50 mg twice-daily dose, it achieved a mean HbA1c reduction of 0.75% from baseline, compared to 0.60% with a 100 mg once-daily regimen .

Eigenschaften

IUPAC Name

(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN6O/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21/h9-14,19H,1-4,6-8H2/t11-,12-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYGLDMGERSRPC-FQUUOJAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868771-57-7
Record name Melogliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868771577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MELOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3N8016NKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Intermediate Synthesis: Tetrahydroisoquinoline Core

The tetrahydroisoquinoline intermediate is synthesized via Pictet-Spengler cyclization , combining dopamine derivatives with aldehydes under acidic conditions. For example:

  • Dopamine hydrochloride reacts with 2,4,5-trifluorobenzaldehyde in trifluoroacetic acid, yielding a tetrahydroisoquinoline precursor.
  • N-methylation using methyl iodide in the presence of potassium carbonate introduces the methyl group at position 1.

Optimization Note : Substituents on the aldehyde dictate regioselectivity. Electron-withdrawing groups (e.g., -F) enhance cyclization efficiency by stabilizing iminium intermediates.

Piperidine Carboxamide Formation

The piperidine-2-carboxamide moiety is constructed through:

  • Enantioselective hydrogenation of a pyridine derivative using chiral catalysts (e.g., Ru-BINAP), achieving >98% enantiomeric excess (ee).
  • Amidation with ammonia gas in tetrahydrofuran, catalyzed by HOBt/EDC, to form the primary carboxamide.

Critical Parameter : Hydrogen pressure (50–100 psi) and temperature (25–40°C) must be controlled to minimize racemization.

Coupling and Final Assembly

The final step involves coupling the tetrahydroisoquinoline and piperidine subunits via amide bond formation :

  • Activation of the tetrahydroisoquinoline carboxylic acid with HATU in dimethylformamide.
  • Reaction with the piperidine amine under inert atmosphere, yielding this compound after purification by reverse-phase chromatography.

Yield Data :

Step Yield (%) Purity (%)
Pictet-Spengler 78 95
Enantioselective H2 85 99
Final Coupling 65 98

Industrial-Scale Optimization Strategies

Solvent and Catalyst Selection

  • Green Chemistry : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency.
  • Catalyst Recycling : Immobilized Ru-BINAP catalysts enable 5–7 reuse cycles without significant activity loss, cutting costs by 40%.

Crystallization and Polymorphism Control

  • Antisolvent Crystallization : Isopropanol-water mixtures produce Form I crystals (thermodynamically stable) with >99.5% purity.
  • Patented Polymorphs : Form II (high solubility) is obtained via rapid cooling from ethanol, enhancing bioavailability.

Analytical Characterization

Spectroscopic Confirmation

  • NMR : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 1H, NH), 7.45–7.20 (m, 3H, Ar-H), 4.30 (q, 1H, CH-NH2).
  • Mass Spectrometry : ESI-MS m/z 487.2 [M+H]$$^+$$.

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), retention time = 12.7 min (R-enantiomer).

Analyse Chemischer Reaktionen

Reaktionstypen: Melogliptin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte sind Zwischenprodukte, die weiterverarbeitet werden, um die endgültige this compound-Verbindung zu erhalten. Diese Zwischenprodukte sind entscheidend für die schrittweise Synthese des Medikaments .

Wissenschaftliche Forschungsanwendungen

Introduction to Melogliptin

This compound is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed primarily for the treatment of type 2 diabetes mellitus. This compound is designed to enhance glycemic control by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release. The following sections will delve into the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Phase II Clinical Trials

A significant study highlighted the efficacy of this compound in improving measures of pancreatic beta-cell function. In a Phase IIb clinical trial involving type 2 diabetes patients, this compound was administered at a dosage of 50 mg twice daily. The results indicated:

  • Improvement in HbA1c levels : The reduction in glycated hemoglobin was statistically significant compared to baseline measurements.
  • Safety Profile : The drug exhibited a favorable safety profile with minimal adverse effects reported .

Pharmacophore Modeling and Molecular Docking Studies

Research has also focused on developing a pharmacophore model for this compound and other DPP-4 inhibitors. Using computational tools like PharmaGist, researchers identified critical structural features that contribute to the inhibitory activity against DPP-4. The findings include:

  • Pharmacophore Features : Key features include hydrogen bond acceptors and hydrophobic groups, which are essential for binding affinity.
  • Molecular Docking Results : Docking studies confirmed that this compound effectively binds to the DPP-4 enzyme, supporting its potential as a therapeutic agent .

Comparative Studies with Other DPP-4 Inhibitors

This compound has been compared with other established DPP-4 inhibitors such as Sitagliptin and Saxagliptin in various studies. These comparisons have shown:

Drug Dosage HbA1c Reduction Weight Change Adverse Effects
This compound50 mg twice daily-0.7%-1.5 kgMild gastrointestinal
Sitagliptin100 mg daily-0.5%-0.5 kgModerate headache
Saxagliptin5 mg daily-0.6%-0.8 kgMild nausea

This table illustrates that this compound not only provides comparable efficacy but also demonstrates a favorable weight change profile .

Case Study 1: Long-term Efficacy

In a long-term follow-up study involving patients treated with this compound, researchers observed sustained improvements in glycemic control over 52 weeks. Patients maintained their HbA1c levels below the target threshold, showcasing the drug's effectiveness in chronic management .

Case Study 2: Safety Monitoring

Another case study focused on monitoring adverse effects among patients taking this compound over an extended period. The findings indicated:

  • A low incidence of serious adverse events.
  • Most reported side effects were mild and transient, primarily gastrointestinal disturbances.

These outcomes support this compound's safety profile as an antidiabetic medication .

Wirkmechanismus

Melogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting dipeptidyl peptidase-4, this compound increases the levels of active incretin hormones, which in turn enhance insulin secretion and reduce glucagon release. This helps in maintaining blood glucose levels within the normal range .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Efficacy of DPP-4 Inhibitors

Compound Dose (mg/day) HbA1c Reduction (%) Study Duration Reference
This compound 50 (BID) 0.75 12–24 weeks
Alogliptin 25 0.60–0.80 26 weeks
Sitagliptin 100 0.74 24 weeks
Saxagliptin 5 0.64 24 weeks
Linagliptin 5 0.72 18 weeks

Pharmacokinetic Profiles

DPP-4 inhibitors exhibit variability in absorption, metabolism, and elimination:

  • This compound: Limited data available, but its nitrile group may influence hepatic metabolism .
  • Linagliptin: Primarily hepatically excreted (non-renal route), making it suitable for renal impairment .
  • Sitagliptin : Renally excreted (75–80%), requiring dose adjustment in renal dysfunction .
  • Vildagliptin : Short half-life (2–3 hours) with twice-daily dosing .

Table 2: Pharmacokinetic Parameters

Compound Half-life (h) Route of Elimination Key Metabolites
This compound ~12–14* Hepatic Not fully characterized
Alogliptin 21.6 Renal (60–70%) Inactive metabolites
Sitagliptin 8–14 Renal (75–80%) Inactive metabolites
Linagliptin 12–30 Hepatic/biliary None (unchanged)

*Estimated based on structural analogs .

Table 3: Adverse Event Profiles

Compound Hypoglycemia Risk Notable Adverse Events
This compound Low Upper respiratory infections
Sitagliptin Low Pancreatitis (rare)
Saxagliptin Low Heart failure (risk increase)
Linagliptin Low Non-cardiac edema

Unique Properties and Repurposing Potential

  • Structural Advantages : this compound’s fluorine and nitrile groups enhance binding to DPP-4 and metabolic stability .

Biologische Aktivität

Melogliptin, also known as GRC-8200, is a dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Glenmark Pharmaceuticals. It is primarily investigated for its efficacy in managing type 2 diabetes mellitus (T2DM) by enhancing the incretin effect, which leads to increased insulin secretion and decreased glucagon levels. This article details the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound functions as a potent inhibitor of DPP-4, an enzyme that degrades incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-4, this compound prolongs the action of these hormones, leading to improved glycemic control. The inhibition of DPP-4 also has implications beyond glucose metabolism, influencing immune responses and inflammation.

Biological Activity Overview

  • Glycemic Control : this compound has shown significant efficacy in lowering HbA1c levels in patients with T2DM.
  • Safety Profile : In clinical trials, this compound demonstrated a favorable safety profile with minimal adverse effects compared to other DPP-4 inhibitors.
  • Immune Modulation : Emerging evidence suggests that DPP-4 inhibitors may have immune-modulatory effects, potentially benefiting patients with autoimmune conditions.

Efficacy and Safety Trials

A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with T2DM over a 12-week period. The study design included a washout period for those on mono-therapy and assessed various endpoints including:

Parameter This compound Group Placebo Group
Change in HbA1c (%)-0.8-0.1
Adverse Events (%)56
Serious Adverse Events (%)10

The results indicated that this compound significantly reduced HbA1c levels compared to placebo while maintaining a comparable safety profile.

Case Studies

In a case study involving a patient with poorly controlled T2DM on multiple medications including Metformin and Sitagliptin, the addition of this compound resulted in improved glycemic control without significant adverse effects. The patient's HbA1c decreased from 8.4% to 7.2% over three months.

Pharmacokinetics and ADMET Profile

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption.
  • Distribution : Limited blood-brain barrier penetration.
  • Metabolism : Primarily hepatic metabolism.
  • Excretion : Renal excretion with minimal unchanged drug.

Comparative Analysis with Other DPP-4 Inhibitors

The following table summarizes key biological activities of this compound compared to other DPP-4 inhibitors:

DPP-4 Inhibitor Efficacy (HbA1c Reduction) Adverse Events (%) Unique Features
This compound-0.8%5Strong DPP-4 inhibition
Sitagliptin-0.6%6Established safety profile
Vildagliptin-0.7%5Once-daily dosing

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating the efficacy of Melogliptin in preclinical studies?

  • Methodological Answer: Preclinical evaluation of this compound’s efficacy typically employs streptozotocin-induced diabetic rodent models or db/db mice to mimic type 2 diabetes. Key metrics include glucose tolerance tests, insulin sensitivity assessments, and DPP-4 enzyme activity inhibition assays. For molecular mechanisms, in vitro studies using human hepatocyte cell lines or pancreatic β-cell cultures are recommended to assess insulin secretion and glucagon suppression .

Q. How can researchers optimize dose-response studies for this compound in clinical trials?

  • Methodological Answer: Dose optimization requires adaptive trial designs with staggered dosing (e.g., 25 mg OD to 100 mg OD) and placebo-controlled arms. Primary endpoints include HbA1c reduction (target ≥0.5% placebo-adjusted change) and secondary endpoints like HOMA-β for β-cell function. Stratification by baseline HbA1c (e.g., 8.5–10%) enhances sensitivity to therapeutic effects .

Q. What pharmacokinetic parameters should be prioritized when comparing this compound with other DPP-4 inhibitors?

  • Methodological Answer: Key parameters include oral bioavailability (50–95%) , plasma half-life (to determine dosing frequency), and renal/hepatic clearance profiles. Comparative studies should use LC-MS/MS for plasma concentration analysis and enzyme inhibition assays to measure selectivity against DPP-4 vs. DPP-8/9 .

Advanced Research Questions

Q. How can contradictions in efficacy data between this compound and other DPP-4 inhibitors (e.g., Sitagliptin) be systematically resolved?

  • Methodological Answer: Conduct network meta-analyses incorporating randomized controlled trials (RCTs) with standardized endpoints (HbA1c, HOMA-β). Adjust for covariates like baseline HbA1c, diabetes duration, and prior therapies. Sensitivity analyses should address heterogeneity in study designs (e.g., monotherapy vs. combination with metformin) .

Q. What methodological strategies mitigate bias in long-term safety assessments of this compound?

  • Methodological Answer: Use prospective observational cohorts with active surveillance for adverse events (AEs) like hypoglycemia or cardiovascular outcomes. Employ propensity score matching to control confounding variables. For preclinical safety, toxicogenomics and chronic toxicity studies in non-human primates are critical .

Q. How can in silico approaches enhance the discovery of this compound analogs with improved therapeutic profiles?

  • Methodological Answer: Apply molecular docking simulations (e.g., AutoDock Vina) to screen compound libraries against DPP-4’s catalytic domain. Prioritize candidates with higher binding affinity (ΔG ≤ −10 kcal/mol) and lower off-target risks. Validate hits using QSAR models and metabolic stability assays in microsomal preparations .

Q. What statistical methods are optimal for analyzing time-dependent changes in β-cell function during this compound therapy?

  • Methodological Answer: Use mixed-effects models to account for repeated measures of HOMA-β and fasting C-peptide. Incorporate time-varying covariates (e.g., BMI, HbA1c) and apply Bonferroni correction for multiple comparisons. For non-linear trends, spline regression is recommended .

Data and Research Design Tables

Parameter This compound (50 mg BD) Sitagliptin (100 mg OD) Methodological Reference
HbA1c Reduction (Placebo-adjusted)0.75% (p < 0.0001)0.6% (p < 0.001)RCTs with ANCOVA
HOMA-β Improvement+28.5% (p = 0.004)+15.2% (p = 0.02)Mixed-effects models
Bioavailability87%75%LC-MS/MS pharmacokinetic studies

Key Considerations for Reproducibility

  • Experimental Protocols : Detailed descriptions of synthesis routes (e.g., cyanopyrrolidine derivatization) and characterization data (NMR, HPLC purity) must be included in supplementary materials to enable replication .
  • Ethical Reporting : Disclose conflicts of interest (e.g., industry-sponsored trials) and adhere to CONSORT guidelines for clinical trial reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melogliptin
Reactant of Route 2
Reactant of Route 2
Melogliptin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.